1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanone is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanone typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with hydrazine derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate pyrazoline, which is subsequently oxidized to yield the desired pyrazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenylpyrazole
- 3,5-Dimethylpyrazole
- 1-Ethyl-3-methylpyrazole
Uniqueness
1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
165743-69-1 |
---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(1-ethyl-5-methylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C8H12N2O/c1-4-10-6(2)5-8(9-10)7(3)11/h5H,4H2,1-3H3 |
InChI Key |
OLIORJQCDXKJQP-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC(=N1)C(=O)C)C |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)C)C |
Synonyms |
Ethanone, 1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.